4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine
Description
4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative with a dichlorophenyl-fluorophenyl substitution pattern. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to mimic endogenous biomolecules.
Properties
IUPAC Name |
4-chloro-2-(2-chloro-4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-6(13)1-2-7(8)10-14-4-3-9(12)15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMGRMOCOKGWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Route
One plausible route involves nucleophilic substitution on a chlorinated pyrimidine with a halogenated phenyl nucleophile or vice versa. For example:
- Starting from 2,4-dichloropyrimidine, selective substitution at the 2-position by a 2-chloro-4-fluorophenyl nucleophile can be conducted.
- The aryl nucleophile can be generated from 2-chloro-4-fluorophenyl derivatives bearing suitable leaving groups (e.g., boronic acids for Suzuki coupling or halides for direct substitution).
This method benefits from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings are commonly employed for constructing C–C bonds between heterocycles and aryl groups.
- A 4-chloropyrimidine or 2-chloropyrimidine derivative can be reacted with a 2-chloro-4-fluorophenyl boronic acid or stannane under palladium catalysis.
- Typical conditions involve Pd(0) catalysts, phosphine ligands, bases (e.g., potassium carbonate), and polar aprotic solvents (e.g., DMF, dioxane).
- Reaction temperatures range from 80 to 120 °C, with reaction times from several hours to overnight.
Related Intermediate Preparation
The synthesis of intermediates such as 2-chloro-4-(chloromethyl)pyrimidine is well documented and can be adapted for the target compound’s synthesis:
Though these steps describe related pyrimidine derivatives, similar chloromethyl or chloropyrimidine intermediates can be precursors for coupling with 2-chloro-4-fluorophenyl groups.
Reaction Conditions and Optimization
From related pyrimidine syntheses, the following parameters are critical:
Microwave-assisted synthesis has been reported to accelerate pyrimidine derivative formation, offering high yields in shorter times.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine, 2-chloro-4-fluorophenyl nucleophile | 50–110 °C, polar solvents, base | Straightforward, no metal catalyst needed | May require careful control of regioselectivity |
| Palladium-Catalyzed Cross-Coupling | 4-Chloropyrimidine, 2-chloro-4-fluorophenyl boronic acid, Pd catalyst | 80–120 °C, base, polar aprotic solvent | High selectivity and yield | Requires expensive Pd catalyst, sensitive to moisture |
| Microwave-Assisted Synthesis | Pyrimidine derivatives, amines or aryl halides | 120–140 °C, 15–30 min | Rapid, efficient | Requires specialized equipment |
Research Findings and Industrial Relevance
- Although direct literature on this compound synthesis is scarce, related pyrimidine compounds are synthesized via well-established methods involving halogenated pyrimidines and aryl halides.
- The reaction conditions and molar ratios for similar pyrimidine syntheses have been optimized to balance yield and purity, often employing one-pot procedures to streamline production.
- Industrial synthesis favors methods with fewer steps, mild conditions, and minimal byproducts, aligning with green chemistry principles.
- Future research could focus on optimizing catalytic systems and exploring microwave-assisted protocols to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine is in medicinal chemistry . It serves as a crucial building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways.
- Antiviral Compounds : The compound has been explored for its ability to disrupt viral replication mechanisms, making it a candidate for antiviral drug development.
- Anti-inflammatory Drugs : Its structural features allow for modulation of inflammatory pathways, providing a basis for new anti-inflammatory therapies.
Biological Studies
In biological research, this compound is utilized in:
- Enzyme Inhibition Studies : The compound has been shown to inhibit various enzymes, including kinases, which play critical roles in cell signaling and disease progression.
- Receptor Binding Assays : It interacts with specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Material Science
The compound finds applications in material science , particularly in the development of:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.
- Light Emitting Diodes (LEDs) : The compound contributes to the advancement of LED technology through its photophysical characteristics.
Agricultural Chemistry
In the field of agricultural chemistry , this compound is involved in:
- Agrochemical Development : It is used as a precursor for synthesizing herbicides and fungicides, enhancing crop protection strategies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antiviral Properties
Research indicated that this compound could effectively inhibit viral replication in vitro. The study focused on its interaction with viral enzymes critical for the life cycle of RNA viruses. The findings suggest potential therapeutic applications in treating viral infections.
Case Study 3: Enzyme Kinetics
Investigations into enzyme kinetics revealed that this compound significantly alters the activity of certain kinases. This study provided insights into its potential as a lead compound for developing selective kinase inhibitors.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, antiviral, anti-inflammatory agents | Effective against cancer cell lines |
| Biological Studies | Enzyme inhibition, receptor binding | Modulates key signaling pathways |
| Material Science | Organic semiconductors, LEDs | Enhances electronic properties |
| Agricultural Chemistry | Herbicides, fungicides | Improves crop protection |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS 83217-12-3)
- Structural Differences : Contains an additional chlorine atom at position 6 of the pyrimidine ring.
- Physicochemical Properties: Molecular Weight: 277.5 g/mol (vs. ~252.6 g/mol for the target compound). Solubility: Slightly soluble in chloroform and methanol .
- Applications : Serves as a research chemical in drug discovery, likely due to its increased lipophilicity from three chlorine atoms, which may enhance membrane permeability .
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 598298-10-3)
- Structural Differences: Incorporates a thieno[2,3-d]pyrimidine core with a methylthio group.
- Applications: Intermediate for thienopyrimidine-based pharmaceuticals and agrochemicals .
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4)
- Structural Differences : Features a sulfanyl (S–) linker and an amine group at position 2.
- Molecular Weight: 255.7 g/mol, lower than the target compound due to the absence of a second chlorine .
Biological Activity
4-Chloro-2-(2-chloro-4-fluorophenyl)pyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, particularly kinases, by binding to their active sites. This inhibition can disrupt signaling pathways critical for cell proliferation and survival.
- Receptor Binding : It has the ability to bind to specific receptors on cell surfaces, modulating signal transduction pathways that influence cellular responses.
- DNA Intercalation : The compound can intercalate into DNA strands, potentially disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For instance:
- Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound exhibited IC50 values ranging from 32.210 µM to 63.385 µM against different cancer types such as A172 and AGS cell lines .
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating cell cycle regulators such as p21 and p27, effectively blocking the cell cycle at the G0/G1 phase at lower concentrations (20 µM) and promoting apoptosis at higher concentrations (30–50 µM) .
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, possess anti-inflammatory properties:
- COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib .
Study on Anticancer Efficacy
A notable case study involved testing the efficacy of this compound against glioblastoma multiforme and triple-negative breast cancer. The compound demonstrated potent inhibitory effects on tumor cell proliferation and induced apoptosis through modulation of key regulatory proteins .
Study on Enzyme Inhibition
In another investigation, researchers evaluated the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A172 | 63.385 | Apoptosis induction, cell cycle arrest |
| AGS | 32.210 | Kinase inhibition | |
| Anti-inflammatory | COX-2 | 0.04 | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
